

Storage and handling of (R)-MDL-100,907 in the lab

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Compound of Interest

Compound Name: (R)-MDL-101146

Cat. No.: B608946

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Technical Support Center: (R)-MDL-100,907

Welcome to the technical support center for (R)-MDL-100,907 (also known as Volinanserin). This resource is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and use of this potent and selective 5-HT_{2A} receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (R)-MDL-100,907?

A1: Proper storage is crucial to maintain the stability and integrity of (R)-MDL-100,907. For the solid powder, long-term storage at -20°C is recommended.^{[1][2]} For short-term storage (days to weeks), 0-4°C is acceptable.^[2] Solutions of (R)-MDL-100,907 should be prepared fresh for immediate use if possible.^[3] If storage of solutions is necessary, they should be stored at -20°C for up to one month.^{[3][4]}

Q2: How should I handle (R)-MDL-100,907 in the lab?

A2: (R)-MDL-100,907 should be handled with care, following standard laboratory safety procedures. It is recommended to avoid inhalation, and contact with eyes and skin.^[1] Personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.^[1]

Q3: What is the best solvent to dissolve (R)-MDL-100,907?

A3: The choice of solvent depends on the experimental requirements. (R)-MDL-100,907 is soluble in DMSO and ethanol.[5] It is also soluble in 0.05M HCl.[3] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[6] A water-soluble hydrochloride salt of MDL-100,907 is also available.[7]

Q4: What is the mechanism of action of (R)-MDL-100,907?

A4: (R)-MDL-100,907 is a potent and highly selective antagonist of the serotonin 5-HT_{2A} receptor.[3][8][9][10] It exhibits high affinity for this receptor with a K_i value of 0.36 nM.[3][8] Its selectivity for the 5-HT_{2A} receptor is over 80-fold higher than for other serotonin receptor subtypes.[3][8] By blocking the 5-HT_{2A} receptor, it can modulate downstream signaling pathways. For instance, it has been shown to increase dopamine efflux in the prefrontal cortex and facilitate NMDA receptor-mediated neurotransmission.[11][12]

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results.

- Possible Cause 1: Compound Degradation.
 - Troubleshooting Step: Ensure that the compound has been stored correctly according to the recommended conditions (-20°C for long-term storage of the solid).[1][2] If using a stock solution, verify its age and storage conditions. It is best to use freshly prepared solutions or solutions stored at -20°C for no longer than one month.[3]
- Possible Cause 2: Incorrect Concentration.
 - Troubleshooting Step: Double-check all calculations for preparing the stock and working solutions. The molecular weight of (R)-MDL-100,907 is 373.46 g/mol.[5][8] Ensure the compound was fully dissolved in the solvent before further dilution.
- Possible Cause 3: pH of the solution.
 - Troubleshooting Step: The solubility and activity of the compound can be pH-dependent. Check the pH of your experimental buffer and consider if it is appropriate for your assay.

The pKa of (R)-MDL-100,907 has been determined to be 9.0 ± 0.1 .[\[13\]](#)

Issue: Difficulty in dissolving the compound.

- Possible Cause 1: Inappropriate solvent.
 - Troubleshooting Step: Refer to the solubility data. (R)-MDL-100,907 is readily soluble in DMSO and 0.05M HCl.[\[3\]](#) For aqueous solutions, first, dissolve the compound in a small amount of DMSO and then dilute with the aqueous buffer.[\[6\]](#) Alternatively, consider using the water-soluble hydrochloride salt.[\[7\]](#)
- Possible Cause 2: Low temperature of the solvent.
 - Troubleshooting Step: Ensure the solvent is at room temperature before attempting to dissolve the compound. Sonication may also help to facilitate dissolution.

Data Presentation

Property	Value	Reference(s)
Molecular Weight	373.46 g/mol	[5] [8]
Chemical Formula	C ₂₂ H ₂₈ FNO ₃	[8]
CAS Number	139290-65-6	[3] [8]
Purity	≥98% (HPLC)	[8]
Storage (Solid)	-20°C (long-term), 0-4°C (short-term)	[1] [2]
Storage (Solution)	-20°C (up to 1 month)	[3] [4]

Solvent	Maximum Concentration	Reference(s)
DMSO	100 mM	[3] [8]
1eq. HCl	50 mM	[8]
Ethanol	Soluble	[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Materials: (R)-MDL-100,907 powder, Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (gloves, safety glasses, lab coat), precision balance, and sterile microcentrifuge tubes.
- Procedure:
 - Allow the vial of (R)-MDL-100,907 to equilibrate to room temperature before opening.
 - Weigh out the desired amount of the compound using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.73 mg of (R)-MDL-100,907 (Molecular Weight = 373.46 g/mol).
 - Add the appropriate volume of anhydrous DMSO to the compound. For 3.73 mg, add 1 mL of DMSO.
 - Vortex or sonicate the solution until the compound is completely dissolved.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for up to one month.[\[3\]](#)

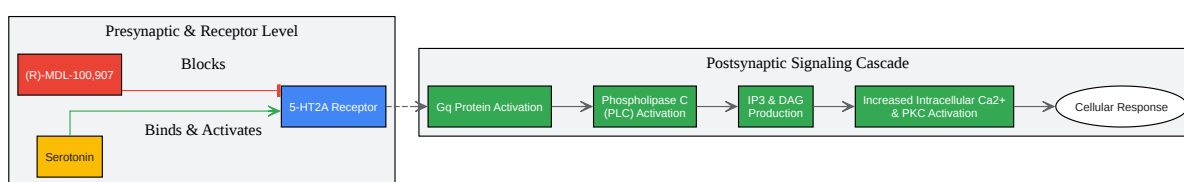
Protocol 2: In Vitro 5-HT_{2A} Receptor Binding Assay

This protocol is a generalized procedure based on the principles of radioligand binding assays.

- Materials: Cell membranes expressing the human 5-HT_{2A} receptor, [³H]ketanserin (radioligand), (R)-MDL-100,907 (test compound), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4), unlabeled ketanserin (for non-specific binding), multi-well plates, and a scintillation counter.
- Procedure:
 - Prepare serial dilutions of (R)-MDL-100,907 in the assay buffer.

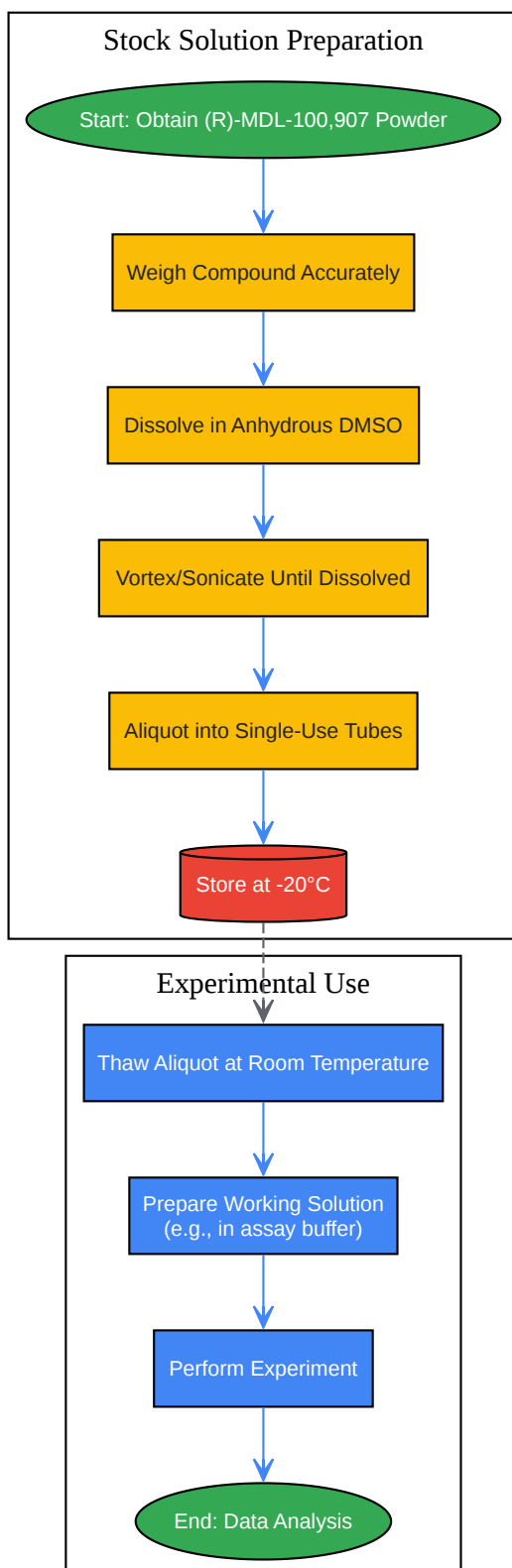
2. In a multi-well plate, add the cell membranes, [^3H]ketanserin at a concentration close to its K_d , and varying concentrations of (R)-MDL-100,907.
3. For determining non-specific binding, add a high concentration of unlabeled ketanserin to a set of wells.
4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
5. Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.
6. Measure the radioactivity retained on the filters using a scintillation counter.
7. Calculate specific binding by subtracting non-specific binding from total binding.
8. Plot the specific binding as a function of the concentration of (R)-MDL-100,907 to determine the IC_{50} and subsequently the K_i value.

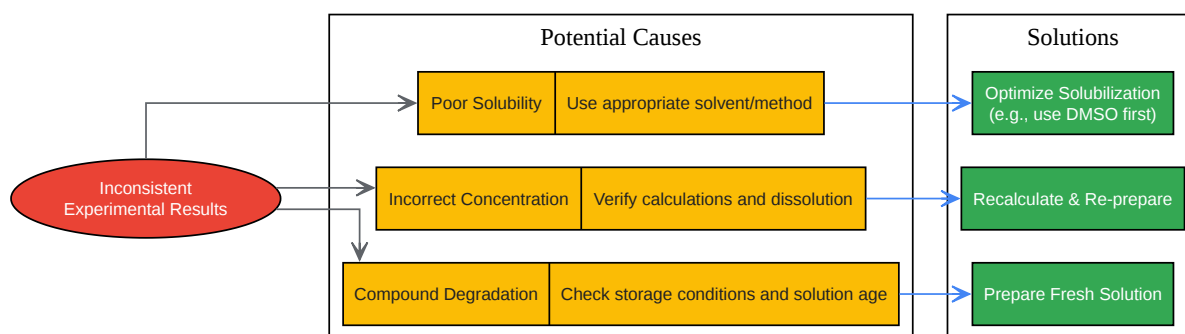
Mandatory Visualizations



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Caption: 5-HT_{2A} Receptor Signaling and Antagonism by (R)-MDL-100,907.





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